Cas no 1613722-03-4 (1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester)
1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester
- 3-Acetyl-3-methyl-azetidine-1-carboxylic acid tert-butyl ester
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- MDL: MFCD31468354
- Inchi: 1S/C11H19NO3/c1-8(13)11(5)6-12(7-11)9(14)15-10(2,3)4/h6-7H2,1-5H3
- InChI Key: PCAMLYJXPMVOBV-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C(C)=O)(C)C1
1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126938-250mg |
3-Acetyl-3-methyl-azetidine-1-carboxylic acid tert-butyl ester |
1613722-03-4 | 95% | 250mg |
$400 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126938-500mg |
3-Acetyl-3-methyl-azetidine-1-carboxylic acid tert-butyl ester |
1613722-03-4 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126938-1g |
3-Acetyl-3-methyl-azetidine-1-carboxylic acid tert-butyl ester |
1613722-03-4 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126938-5g |
3-Acetyl-3-methyl-azetidine-1-carboxylic acid tert-butyl ester |
1613722-03-4 | 95% | 5g |
$4475 | 2024-07-28 | |
| Enamine | EN300-796807-0.05g |
tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate |
1613722-03-4 | 95.0% | 0.05g |
$186.0 | 2025-03-21 | |
| Enamine | EN300-796807-0.1g |
tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate |
1613722-03-4 | 95.0% | 0.1g |
$277.0 | 2025-03-21 | |
| Enamine | EN300-796807-0.25g |
tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate |
1613722-03-4 | 95.0% | 0.25g |
$396.0 | 2025-03-21 | |
| Enamine | EN300-796807-0.5g |
tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate |
1613722-03-4 | 95.0% | 0.5g |
$624.0 | 2025-03-21 | |
| Enamine | EN300-796807-1.0g |
tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate |
1613722-03-4 | 95.0% | 1.0g |
$800.0 | 2025-03-21 | |
| Enamine | EN300-796807-2.5g |
tert-butyl 3-acetyl-3-methylazetidine-1-carboxylate |
1613722-03-4 | 95.0% | 2.5g |
$1568.0 | 2025-03-21 |
1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester
1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester (CAS No. 1613722-03-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester, identified by the CAS number 1613722-03-4, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound belongs to the azetidine class, characterized by a five-membered heterocyclic ring containing two carbon atoms and one nitrogen atom. The presence of acetyl, methyl, and tert-butyl ester groups in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular formula of 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester is C₉H₁₅NO₄, reflecting its complex yet well-defined composition. The structural features of this compound contribute to its reactivity and potential applications in various biochemical pathways. In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their role as key scaffolds in drug design. The azetidine ring, in particular, has been explored for its ability to mimic natural bioactive molecules, making it a promising candidate for developing novel therapeutic agents.
One of the most compelling aspects of 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester is its utility as a building block in organic synthesis. The compound’s reactive sites—such as the carboxylic acid group and the ester functionality—can be selectively modified through various chemical reactions. This flexibility allows researchers to tailor the molecule for specific applications, including the synthesis of more complex pharmacophores. For instance, the acetyl group can be hydrolyzed or converted into other functional derivatives, while the tert-butyl ester can be used to protect reactive sites during synthetic pathways.
Recent advancements in medicinal chemistry have highlighted the importance of azetidine derivatives in addressing various therapeutic challenges. Studies have demonstrated that modifications within the azetidine ring can significantly influence the biological activity of a molecule. The introduction of electron-withdrawing or electron-donating groups can alter binding affinities to biological targets, thereby modulating drug efficacy and selectivity. In this context, 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester serves as a versatile precursor for designing molecules with tailored pharmacological properties.
The synthesis of 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the formation of the azetidine core through cyclization reactions. Subsequent functionalization steps introduce the acetyl and methyl groups at the designated positions on the ring. The final step involves esterification using a suitable alcohol and an acid catalyst to yield the desired product. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.
In pharmaceutical research, 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester has been investigated for its potential role in developing treatments for infectious diseases and inflammatory disorders. The structural motif of azetidine is found in several known bioactive compounds that exhibit antimicrobial and anti-inflammatory properties. Researchers have hypothesized that derivatives of this compound could interfere with essential metabolic pathways in pathogens or modulate inflammatory responses by binding to specific protein targets.
The chemical stability of 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester under various conditions is another critical factor considered in its application. Studies have assessed its solubility in common organic solvents and its resistance to hydrolysis under physiological conditions. These properties are essential for formulating drug candidates that must maintain integrity during storage and administration. Additionally, computational modeling techniques have been used to predict how this compound might interact with biological macromolecules such as enzymes and receptors.
The industrial-scale production of 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester presents unique challenges due to its complex structure. Manufacturers must optimize synthetic routes to ensure cost-effectiveness while maintaining high yields and minimal byproduct formation. Green chemistry principles have been increasingly applied to develop more sustainable production methods. For example, catalytic processes that reduce reliance on hazardous reagents or solvent-free reactions are being explored to enhance environmental compatibility.
Future research directions for 1-Azetidinecarboxylic acid, 3-acetyl-3-methyl-, 1,1-dimethylethyl ester may include exploring its role as a chiral building block for enantiomerically pure drugs. Chirality is a crucial factor in pharmaceuticals because even small differences in molecular configuration can lead to significant variations in biological activity. By leveraging asymmetric synthesis techniques, researchers aim to produce enantiomerically enriched derivatives that could offer improved therapeutic profiles.
In conclusion, CAS No.1613722-03-4 plays a pivotal role as an intermediate in modern chemical synthesis and pharmaceutical development. Its structural versatility allows for diverse modifications that can be exploited for creating novel bioactive molecules. The ongoing exploration of azetidine derivatives underscores their potential as valuable tools in addressing global health challenges. As synthetic methodologies advance, compounds like 1-Azetidinecarboxylic acid,
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